

Verifying Target Engagement of SR-1277: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	SR-1277	
Cat. No.:	B10763949	Get Quote

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of **SR-1277**, a potent and selective inhibitor of Casein Kinase 1δ (CK1 δ), and its alternatives. We present supporting experimental data for these compounds, detail essential experimental protocols for verifying target engagement, and visualize the relevant signaling pathways.

SR-1277 is an ATP-competitive inhibitor of CK1 δ , an enzyme implicated in various cellular processes, including the Wnt and Hedgehog signaling pathways, and circadian rhythm regulation. Dysregulation of CK1 δ has been linked to several cancers, making it an attractive therapeutic target. This guide will delve into methods to verify the direct interaction of **SR-1277** with CK1 δ in a cellular environment and compare its performance with other known CK1 δ inhibitors.

Comparative Analysis of CK1δ Inhibitors

The following tables summarize the biochemical potency and kinase selectivity of **SR-1277** and other commercially available $CK1\delta$ inhibitors. This data is crucial for selecting the most appropriate tool compound for specific research needs, balancing potency with off-target effects.

Table 1: Biochemical Potency of Selected CK1δ Inhibitors



Compound	Target	IC50 (nM)	Ki (nM)	Assay Type	Reference
SR-1277	СК1δ	49	69	Biochemical Kinase Assay	[1]
CK1ɛ	260	-	Biochemical Kinase Assay	[1]	
SR-3029	CK1δ	44	97	Biochemical Kinase Assay	[2]
CK1ɛ	260	97	Biochemical Kinase Assay	[2]	
PF-670462	CK1δ	14	-	Biochemical Kinase Assay	[3]
CK1ε	7.7	-	Biochemical Kinase Assay	[3]	
D4476	CK1δ	300	-	Biochemical Kinase Assay	[4]
IC261	СК1δ	10-20	-	Biochemical Kinase Assay	[5]

Table 2: Kinase Selectivity Profile of SR-1277 and Comparator Compounds

Compound	Off-Target Kinases (Inhibition ≥90% at 10 μM)	Reference
SR-1277	FLT3, CDK9/Cyclin K	[1]
SR-3029	FLT3, CDK4/cyclin D1, CDK6/cyclin D3	[2]
PF-670462	JNK, p38, EGFR isoforms, and others (non-selective)	[4]



Experimental Protocols for Target Engagement Verification

Verifying that a compound binds to its intended target within the complex milieu of a living cell is paramount. Several robust methods are available for this purpose. Below are detailed protocols for two widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[6][7][8][9][10][11][12]

Principle: Ligand-bound proteins are generally more resistant to thermal denaturation than their unbound counterparts. CETSA leverages this principle by heating cell lysates or intact cells treated with a compound to a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or AlphaScreen/AlphaLISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow:



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CETSA Experimental Workflow

Detailed Protocol:

• Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line endogenously expressing $CK1\delta$) and allow them to adhere. Treat the cells with various concentrations of



SR-1277 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

- Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot
 the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40, 45,
 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room
 temperature for 3 minutes.
- Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CK1δ in each sample using a specific antibody-based method like
 Western blotting or a high-throughput method like AlphaLISA.
- Data Analysis: Plot the percentage of soluble CK1δ relative to the unheated control against the corresponding temperature. A shift in the melting curve to the right for the SR-1277-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET[™] assay is a proximity-based assay that measures the binding of a test compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17][18][19][20][21]

Principle: The assay utilizes a target protein (CK1 δ) fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target protein (the energy acceptor). When the tracer is bound to the NanoLuc®-CK1 δ fusion protein, BRET occurs. A test compound that also binds to CK1 δ will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow:





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NanoBRET™ Assay Workflow

Detailed Protocol:

- Cell Preparation: Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-CK1δ fusion protein. After 24 hours, harvest and seed the cells into a white, 96-well assay plate.
- Compound and Tracer Addition: To the plated cells, add the NanoBRET[™] tracer at a
 predetermined optimal concentration and a serial dilution of SR-1277. Include wells with
 tracer only (for maximum BRET signal) and cells only (for background).
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
- Substrate Addition and Measurement: Add the Nano-Glo® substrate to all wells. Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader equipped with appropriate filters.
- Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the SR-1277 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of SR-1277 required to displace 50% of the tracer.

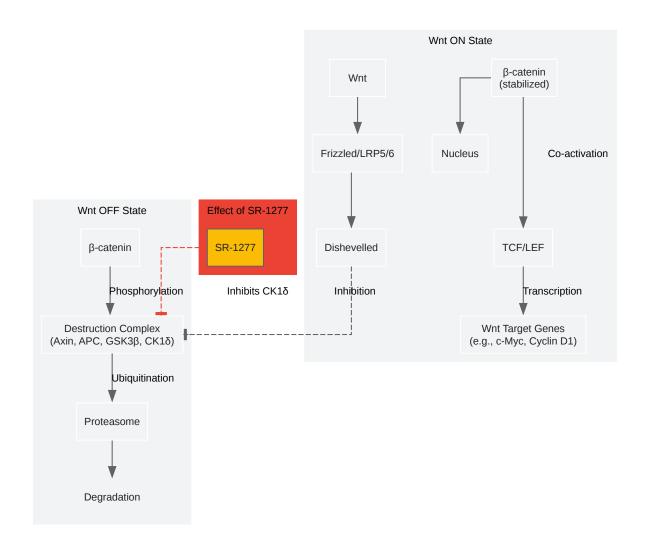
CK1δ Signaling Pathways

Understanding the signaling pathways in which CK1 δ is involved provides context for the downstream cellular effects of its inhibition by compounds like **SR-1277**. CK1 δ is a key regulator in the Wnt and Hedgehog signaling pathways.



Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, CK1 δ , along with GSK3 β , phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation in the absence of a Wnt ligand. Inhibition of CK1 δ can lead to the stabilization and nuclear accumulation of β -catenin, activating the transcription of Wnt target genes.[22][23][24][25][26]



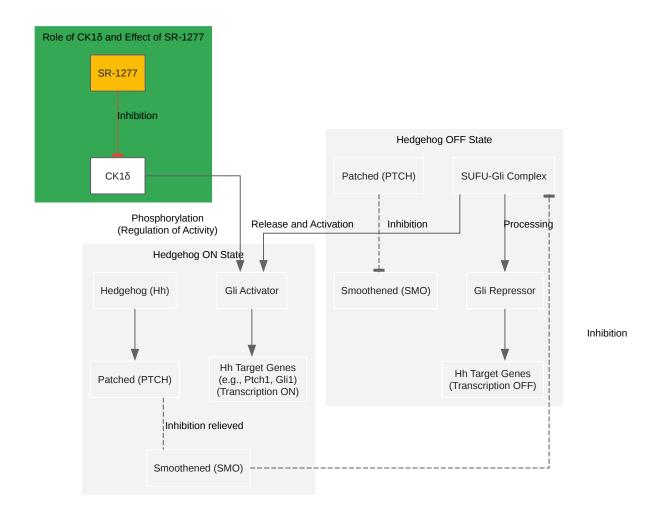
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Canonical Wnt/β-catenin Signaling Pathway

Hedgehog Signaling Pathway

CK1 δ also plays a role in the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be aberrantly activated in cancers like medulloblastoma. In the absence of the Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO). Upon Hh binding to PTCH, this inhibition is relieved, and SMO activates a downstream signaling cascade that leads to the activation of Gli transcription factors. CK1 δ can phosphorylate and regulate the activity of Gli proteins.[22][27][28][29][30]





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Hedgehog Signaling Pathway

Conclusion

SR-1277 is a potent and selective inhibitor of CK1δ with demonstrated anti-proliferative effects in various cancer cell lines. Verifying its direct engagement with CK1δ within a cellular context is essential for validating its mechanism of action and for the interpretation of downstream phenotypic effects. This guide has provided a framework for comparing SR-1277 to other CK1δ inhibitors and has detailed robust experimental protocols, such as CETSA and NanoBRET™, for confirming cellular target engagement. The provided signaling pathway diagrams for the Wnt and Hedgehog pathways illustrate the critical role of CK1δ and provide a basis for understanding the functional consequences of its inhibition. Researchers are encouraged to employ these methods to rigorously validate the on-target activity of SR-1277 and other kinase inhibitors in their specific cellular models of interest.

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